molecular formula C9H5BrO2S B3034568 7-Bromobenzo[b]thiophene-3-carboxylic acid CAS No. 19075-62-8

7-Bromobenzo[b]thiophene-3-carboxylic acid

Cat. No. B3034568
CAS RN: 19075-62-8
M. Wt: 257.11 g/mol
InChI Key: LITREOVVQONLSU-UHFFFAOYSA-N
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Description

7-Bromobenzo[b]thiophene-3-carboxylic acid is a compound that can be derived from benzo[b]thiophene structures. While the provided papers do not directly discuss 7-bromobenzo[b]thiophene-3-carboxylic acid, they do provide insights into the chemical behavior and synthesis of closely related benzo[b]thiophene derivatives. These papers suggest that the compound of interest may share similar properties and reactivity patterns with the discussed derivatives.

Synthesis Analysis

The synthesis of related compounds involves the oxidation of 2-acylamino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophenes to yield 7-oxotetrahydrobenzo[b]thiophenes, which can be further transformed into various derivatives, including those with bromine substituents . Additionally, novel thiophene derivatives have been synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide through reactions with different organic reagents . These methods could potentially be adapted for the synthesis of 7-bromobenzo[b]thiophene-3-carboxylic acid.

Molecular Structure Analysis

The molecular structures of the synthesized thiophene derivatives were confirmed using various spectroscopic techniques such as IR, 1H NMR, and MS, along with elemental analysis . These techniques are essential for establishing the identity and purity of the synthesized compounds, including the placement of bromine atoms and other substituents on the thiophene ring.

Chemical Reactions Analysis

The bromination of benzo[b]thiophene derivatives has been explored, with the position of bromination influenced by the reaction conditions, such as the solvent used . The reactivity of brominated compounds towards further bromination and other chemical transformations has also been studied, indicating a rich chemistry that could be relevant to 7-bromobenzo[b]thiophene-3-carboxylic acid .

Physical and Chemical Properties Analysis

While the papers do not directly report on the physical and chemical properties of 7-bromobenzo[b]thiophene-3-carboxylic acid, they do provide data on related compounds. The acute toxicity of the synthesized thiophene derivatives was determined, and their pharmacological activities were assessed, suggesting that these compounds have significant biological relevance . The physical properties such as solubility, melting point, and stability of these compounds can be inferred to some extent from their chemical structures and the nature of their substituents.

Scientific Research Applications

Fluorescent Amino Acid Analogues

The derivative of 7-Bromobenzo[b]thiophene-3-carboxylic acid has been utilized in the synthesis of new fluorescent benzo[b]thienyl amino acid derivatives. These compounds were developed through palladium-catalyzed cross-couplings, resulting in fluorescent amino acids that exhibit photophysical behavior with potential applications in biochemical and medical research (Venanzi et al., 2005).

Antitumoral Activity

Novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones, synthesized from a derivative of 7-Bromobenzo[b]thiophene-3-carboxylic acid, have shown significant antitumoral activity against various human tumor cell lines, indicating the potential for developing new cancer therapies (Queiroz et al., 2009).

Antioxidant Properties

Derivatives of 7-Bromobenzo[b]thiophene-3-carboxylic acid have been explored for their antioxidant properties. New compounds synthesized exhibited potent antioxidant effects, suggesting their potential in preventing oxidative stress-related diseases (Queiroz et al., 2007).

Antimicrobial Activity

The palladium-catalyzed amination of derivatives of 7-Bromobenzo[b]thiophene-3-carboxylic acid has led to the discovery of compounds with promising antimicrobial activity. This suggests a pathway for the development of new antimicrobial agents, which are critically needed in the face of rising antibiotic resistance (Queiroz et al., 2004).

Anti-Inflammatory Agents

Compounds derived from 5-Aminobenzo[b]thiophene-2-carboxylic acid, related to 7-Bromobenzo[b]thiophene-3-carboxylic acid, have shown potent anti-inflammatory activity. This opens up new avenues for the development of anti-inflammatory medications (Radwan et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

It’s worth noting that bromobenzo[b]thiophene derivatives have been reported to undergo suzuki-miyaura reactions , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Thiophene derivatives are known to be involved in various chemical reactions, including c-h arylation of thiophenes , which could potentially affect various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 7-Bromobenzo[b]thiophene-3-carboxylic acid, it is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can help maintain the stability and efficacy of the compound.

properties

IUPAC Name

7-bromo-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITREOVVQONLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265254
Record name 7-Bromobenzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19075-62-8
Record name 7-Bromobenzo[b]thiophene-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19075-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromobenzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1-benzothiophene-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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